molecular formula C16H22N2O3S B213946 2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamoyl]cyclohexanecarboxylic acid

2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamoyl]cyclohexanecarboxylic acid

Numéro de catalogue B213946
Poids moléculaire: 322.4 g/mol
Clé InChI: GEQXSECHWINMQT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamoyl]cyclohexanecarboxylic acid is a chemical compound with potential applications in scientific research. The compound is also known as MBTH-CPA and is synthesized through a series of chemical reactions.

Mécanisme D'action

The mechanism of action of MBTH-CPA involves the inhibition of DPP-IV, which is a protease that cleaves the incretin hormone glucagon-like peptide-1 (GLP-1). GLP-1 is an important regulator of glucose metabolism, and its degradation by DPP-IV leads to decreased insulin secretion and increased blood glucose levels. By inhibiting DPP-IV, MBTH-CPA increases the levels of GLP-1, leading to improved glucose metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MBTH-CPA are primarily related to its inhibition of DPP-IV. Studies have shown that MBTH-CPA increases the levels of GLP-1 and insulin, leading to improved glucose metabolism and decreased blood glucose levels. The compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.

Avantages Et Limitations Des Expériences En Laboratoire

MBTH-CPA has several advantages for lab experiments, including its potency as a DPP-IV inhibitor and its potential as a new class of DPP-IV inhibitors. However, the synthesis of the compound is complex and requires specialized equipment and skilled personnel. In addition, the compound has not yet been extensively studied in vivo, and its safety and efficacy in humans are not yet known.

Orientations Futures

There are several future directions for research on MBTH-CPA. One direction is to further investigate the compound's potential as a new class of DPP-IV inhibitors for the treatment of type 2 diabetes. Another direction is to explore the compound's anti-inflammatory effects and its potential as a treatment for inflammatory diseases. Additionally, further studies are needed to determine the safety and efficacy of MBTH-CPA in humans.

Méthodes De Synthèse

The synthesis of MBTH-CPA involves a series of chemical reactions, including the condensation of 2-aminobenzothiazole with cyclohexanone, followed by the acylation of the resulting compound with chloroacetyl chloride. The final product is obtained through the reaction of the resulting compound with N-methyl-N-[(tert-butoxycarbonyl)amino]acetic acid. The synthesis of MBTH-CPA is a complex process and requires skilled personnel and specialized equipment.

Applications De Recherche Scientifique

MBTH-CPA has potential applications in scientific research, particularly in the field of medicinal chemistry. The compound is a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism. DPP-IV inhibitors have been shown to be effective in the treatment of type 2 diabetes, and MBTH-CPA has the potential to be developed into a new class of DPP-IV inhibitors.

Propriétés

Nom du produit

2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamoyl]cyclohexanecarboxylic acid

Formule moléculaire

C16H22N2O3S

Poids moléculaire

322.4 g/mol

Nom IUPAC

2-[(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C16H22N2O3S/c1-9-6-7-12-13(8-9)22-16(17-12)18-14(19)10-4-2-3-5-11(10)15(20)21/h9-11H,2-8H2,1H3,(H,20,21)(H,17,18,19)

Clé InChI

GEQXSECHWINMQT-UHFFFAOYSA-N

SMILES

CC1CCC2=C(C1)SC(=N2)NC(=O)C3CCCCC3C(=O)O

SMILES canonique

CC1CCC2=C(C1)SC(=N2)NC(=O)C3CCCCC3C(=O)O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.